Cholest-5-en-3beta-ol, 11,14-eicosadienoate

Vue d'ensemble

Description

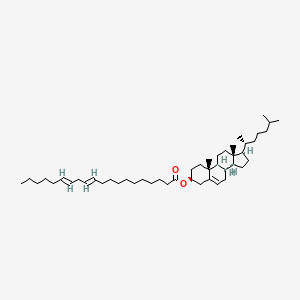

Cholest-5-en-3beta-ol, 11,14-eicosadienoate (C5E3) is a naturally occurring fatty acid that is found in a variety of sources, including some plants, fish, and shellfish. It is a component of the omega-3 fatty acid family and has been studied extensively for its potential health benefits. In recent years, C5E3 has become increasingly popular due to its potential to treat a range of conditions, including cardiovascular disease, arthritis, and cancer.

Applications De Recherche Scientifique

Cardiovascular Health Benefits

Research indicates that certain derivatives of Cholest-5-en-3beta-ol, such as ethyl eicosapentaenoic acid (found in icosapent ethyl), can significantly improve atherosclerotic cardiovascular disease (ASCVD) outcomes. The REDUCE-IT trial demonstrated that icosapent ethyl, at a daily dose of 4g, significantly reduced the incidence of cardiovascular events in patients with elevated baseline triglycerides despite well-controlled LDL-C levels. This trial marks a pivotal moment in dyslipidaemia therapeutics, suggesting a need to manage hypertriglyceridaemic patients with treatments beyond LDL-C lowering alone (Boden, Bhatt, Toth, Ray, Chapman, & Lüscher, 2019).

Mechanisms in Metabolic Diseases

Soluble epoxide hydrolase (sEH) inhibition, which increases levels of epoxyeicosatrienoic acids (EETs), is suggested as a potential therapeutic target for metabolic disorders. EETs, derived from arachidonic acid, have shown beneficial effects in conditions such as hypertension, atherosclerosis, and diabetes. The balance between omega-6 and omega-3 polyunsaturated fatty acids (PUFAs), including derivatives of Cholest-5-en-3beta-ol, plays a crucial role in these diseases. The metabolic interplay involving these compounds underscores their importance in managing metabolic disorders (He, Wang, Zhu, & Ai, 2016).

Anti-inflammatory Properties

Conjugated linoleic acid (CLA), another compound related to the broader family of Cholest-5-en-3beta-ol derivatives, exhibits significant anti-inflammatory properties. It has been studied for its potential to down-regulate the production of inducible eicosanoids such as prostaglandin E2 and leukotriene B4, which are crucial in early inflammatory events. These findings indicate that CLA and by extension, related compounds could offer therapeutic benefits in inflammation-driven conditions (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Obesity and Metabolic Syndrome

Emerging research on tocotrienols, members of the vitamin E family related to sterols like Cholest-5-en-3beta-ol, reveals their potential in attenuating obesity and its metabolic complications. Studies have shown that tocotrienols can influence fat mass, plasma levels of free fatty acids, triglycerides, cholesterol, and improve glucose and insulin tolerance. These effects are mediated through several mechanisms, including modulation of adipogenesis, energy sensing, induction of apoptosis in preadipocytes, and anti-inflammatory actions. These insights highlight the multifaceted role of Cholest-5-en-3beta-ol derivatives in combating obesity and metabolic syndrome (Zhao, Fang, Marshall, & Chung, 2016).

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJKOQDWJELKE-XKFOCWSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)